molecular formula C13H17NO B8279993 Cycloheptyl(3-pyridinyl)methanone

Cycloheptyl(3-pyridinyl)methanone

Cat. No. B8279993
M. Wt: 203.28 g/mol
InChI Key: VPQBBXIDNIZJLP-UHFFFAOYSA-N
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Patent
US07361668B2

Procedure details

A solution of N-methoxy-N-methylcycloheptanecarboxamide (1.11 g, 6 mmol) in ether (10 ml) was added dropwise at −78° C. to a solution of 3-lithiopyridine (prepared by addition of BuLi (3.75 ml, 6 mmol) to 3-bromopyridine (0.58 ml, 6 mmol) in ether (25 ml) at −78° C.). The mixture was stirred for 2 hours at −78° C., quenched by addition of aqueous saturated NH4Cl, allowed to warm to room temperature and diluted with ether. The layers were separated and the aqueous phase was extracted 3 times with ether. Combined organic layers were washed with brine, dried over Na2SO4 and concentrated. After purification by chromatography on silica gel (CH2Cl2), the cycloheptyl(3-pyridinyl)methanone 18 was obtained as a slightly yellow oil (490 mg, 40%).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].[Li][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1>CCOCC>[CH:6]1([C:4]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[O:5])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
CON(C(=O)C1CCCCCC1)C
Name
Quantity
3.75 mL
Type
reactant
Smiles
[Li]C=1C=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of aqueous saturated NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
diluted with ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 3 times with ether
WASH
Type
WASH
Details
Combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After purification by chromatography on silica gel (CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCCC1)C(=O)C=1C=NC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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